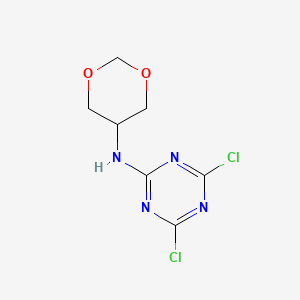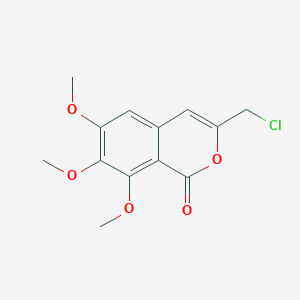
3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a chloromethyl group attached to a benzopyran ring, which is further substituted with three methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one typically involves the chloromethylation of a benzopyran derivative. One common method is the Blanc chloromethylation reaction, which involves the reaction of the benzopyran derivative with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative catalysts and solvents may be explored to improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include hydroxymethyl, aminomethyl, and alkoxymethyl derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components . This can result in the inhibition of enzymatic activities, disruption of cellular processes, or induction of cell death .
Comparison with Similar Compounds
Similar Compounds
Chloromethylbenzene: Similar in structure but lacks the methoxy groups and benzopyran ring.
Trimethoxybenzene: Contains methoxy groups but lacks the chloromethyl group and benzopyran ring.
Benzopyran Derivatives: Various benzopyran derivatives with different substituents can be compared based on their chemical and biological properties.
Uniqueness
3-(Chloromethyl)-6,7,8-trimethoxy-1H-2-benzopyran-1-one is unique due to the combination of the chloromethyl group and the trimethoxy-substituted benzopyran ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
64013-44-1 |
|---|---|
Molecular Formula |
C13H13ClO5 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
3-(chloromethyl)-6,7,8-trimethoxyisochromen-1-one |
InChI |
InChI=1S/C13H13ClO5/c1-16-9-5-7-4-8(6-14)19-13(15)10(7)12(18-3)11(9)17-2/h4-5H,6H2,1-3H3 |
InChI Key |
IGBCWWUPVWADIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(OC2=O)CCl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
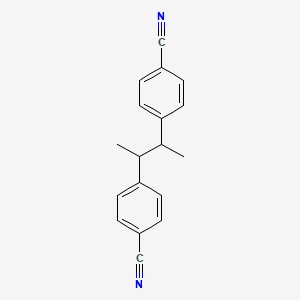
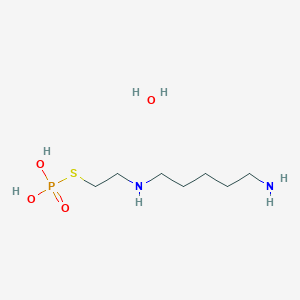

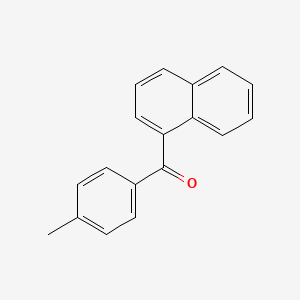
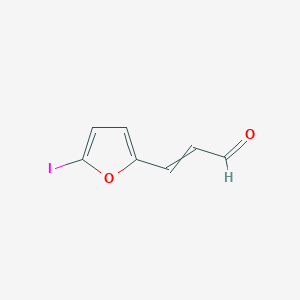
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)
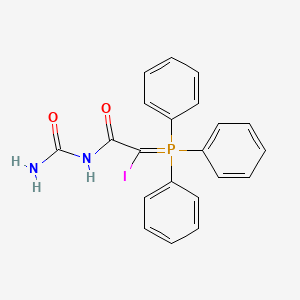
![9-[2-(Propan-2-YL)phenyl]-9H-fluorene](/img/structure/B14510986.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)
![Methyl 7-[2-oxo-1-(phenylsulfanyl)cyclopentyl]hept-5-ynoate](/img/structure/B14511001.png)

